N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
Overview
Description
N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a heterocyclic compound that belongs to the class of thienoindoles. This compound is characterized by the fusion of a thiophene ring with an indole ring, which imparts unique chemical and biological properties. The molecular formula of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is C14H13N3O2S, and it has a molecular weight of 287.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves the reaction of 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to bind to the human 5-HT5A receptor, which plays a role in neurological functions .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid
- N’-{8-methyl-8H-thieno[2,3-b]indole-2-carbonyl}-2-(thiophen-2-yl)acetohydrazide
- 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .
Uniqueness
N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is unique due to its specific acetylation and carbohydrazide functional groups, which confer distinct chemical reactivity and biological activity compared to other thienoindole derivatives .
Properties
IUPAC Name |
N'-acetyl-4-methylthieno[2,3-b]indole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8(18)15-16-13(19)12-7-10-9-5-3-4-6-11(9)17(2)14(10)20-12/h3-7H,1-2H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHTWXWHAZQHTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162412 | |
Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818877 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477855-75-7 | |
Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477855-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901162412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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